molecular formula C14H12O4 B3044604 1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione CAS No. 1002556-37-7

1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

Cat. No.: B3044604
CAS No.: 1002556-37-7
M. Wt: 244.24 g/mol
InChI Key: IEJHZUJTFKTQGN-UHFFFAOYSA-N
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Description

1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione (CAS: 1002556-37-7) is a synthetic naphthoquinone derivative characterized by a fused benzo[g]isochromene-5,10-dione core with a methoxy group at position 1 and a partially saturated dihydrofuran ring. It belongs to a broader class of isochromene-diones, which exhibit diverse biological activities, including antitumor, antimicrobial, and antifungal properties [17]. The compound has been synthesized via Pd(II)-catalyzed methods, enabling efficient construction of its isochromene framework [17].

Properties

IUPAC Name

1-methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-14-11-10(6-7-18-14)12(15)8-4-2-3-5-9(8)13(11)16/h2-5,14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJHZUJTFKTQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(CCO1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596615
Record name 1-Methoxy-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002556-37-7
Record name 1-Methoxy-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The biological and physicochemical properties of benzo[g]isochromene-5,10-dione derivatives are highly dependent on substituent positions, stereochemistry, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Stereochemistry Source Key Activities Reference
1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione 1-OCH₃, 3,4-dihydro Not specified Synthetic Antitumor (synthetic derivatives) [18]
Eleutherin 9-OCH₃, 1(R),3(S)-dimethyl (1R,3S) Natural (Eleutherine bulbosa) Antifungal, allelopathic [16]
Isoeleutherin 9-OCH₃, 1(R),3(R)-dimethyl (1R,3R) Natural (Eleutherine bulbosa) Antifungal (stereoisomer of Eleutherin) [16]
3,6,9-Trihydroxy-7-methoxy-4,4-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione 3,6,9-OH, 7-OCH₃, 4,4-dimethyl Not specified Natural (Fusarium solani) Antimicrobial (MIC: 1–256 µg/mL) [10]
1-Hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione 1-OH Not specified Synthetic Bioactive (structure revised) [12]

Impact of Substituents and Stereochemistry

  • Methoxy vs. Hydroxyl Groups : The methoxy group at position 1 in the target compound enhances lipophilicity compared to hydroxylated analogs like 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione, which may improve membrane permeability but reduce hydrogen-bonding capacity [17].
  • Stereochemistry : Eleutherin (1R,3S) and Isoeleutherin (1R,3R) demonstrate that stereoisomerism critically influences bioactivity. For example, Eleutherin exhibits stronger antifungal effects due to its optimal spatial configuration for target binding [16].
  • Additional Functional Groups : The Fusarium-derived analog (3,6,9-trihydroxy-7-methoxy) shows enhanced solubility and broad-spectrum antimicrobial activity due to multiple hydroxyl groups, which are absent in the methoxy-dominated target compound [10].

Antitumor Potential

The target compound’s synthetic derivative, 1-methoxy-5,10-dioxo-1H-benzo[g]isochromene-3-carboxylic acid (3-dimethylaminopropyl)amide, has been developed as an antitumor agent. The Pd(II)-catalyzed synthesis allows precise functionalization, enabling tailored interactions with cellular targets [17].

Antimicrobial and Antifungal Effects

  • Eleutherin and Isoeleutherin: Isolated from Eleutherine bulbosa, these compounds inhibit phytopathogenic fungi (Cladosporium sphaerospermum) and exhibit allelopathic effects, likely via redox cycling of their quinone moieties [14].
  • Fusarium Metabolites : The trihydroxy-methoxy derivative from Fusarium solani shows potent activity against Mycobacterium tuberculosis (MIC: 8–256 µg/mL), attributed to its polyoxygenated structure enhancing target engagement [10].

Biological Activity

1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione (CAS 1002556-37-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which allows it to interact with various biological targets. The compound's molecular formula is C_12H_10O_3, and it has a molecular weight of approximately 202.21 g/mol.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL)
HCT-1164.5
A5497.6
HepG222.8
SGC790120.7
LO218.1

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and cell cycle regulators .

2. Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is crucial for potential therapeutic applications in inflammatory diseases .

3. Antioxidant Activity

In addition to its anti-inflammatory properties, this compound demonstrates antioxidant activity by scavenging free radicals and enhancing the body's endogenous antioxidant defenses. This dual action contributes to its protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Cell Migration : It has been reported to inhibit migration and invasion in cancer cells by affecting signaling pathways related to cell adhesion and motility.
  • Modulation of Enzymatic Activity : The compound may influence the activity of enzymes involved in inflammation and oxidative stress responses.

Case Studies

A notable study evaluated the anticancer effects of this compound in animal models. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. Additionally, histopathological examinations revealed decreased tumor cell proliferation and increased apoptosis markers in treated animals .

Q & A

Q. How can contradictory data on bioactivity be resolved for structurally similar analogs?

  • Analysis Framework : Compare stereochemical configurations (e.g., (1R,3S) vs. (1R,3R)) using XRD or NOESY NMR, as stereocenters significantly influence biological activity . Validate bioassay results across multiple cell lines and controls, referencing standardized protocols like agar well-diffusion assays for antimicrobial studies .

Q. What strategies optimize catalytic efficiency in Pd(II)-mediated synthesis?

  • Experimental Design : Screen dual-role Pd(II) catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to stabilize intermediates and reduce side reactions. Monitor reaction progress via LC-MS and adjust catalyst loading (5–10 mol%) based on substrate electronic effects .

Q. How can reaction conditions be systematically optimized for derivative synthesis?

  • Methodology : Employ Response Surface Methodology (RSM) with Central Composite Design (CCD) to model multi-component reactions. Variables include temperature (80–100°C), solvent ratio (EtOH/H₂O = 85:15), and reaction time (12–24 hr). Validate predictions with experimental runs to maximize yield of bis(benzo[g]chromene) derivatives .

Q. What computational tools aid in predicting hydrogen-bonding networks in crystallography?

  • Tools and Workflow : Use SHELX programs (SHELXL, SHELXD) for structure refinement against high-resolution XRD data. Analyze hydrogen-bonded dimers or π-π stacking interactions using Mercury software, referencing precedents like (10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione oxime .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of natural vs. synthetic analogs?

  • Resolution : Re-isolate natural compounds (e.g., from Eleutherine bulbosa) and compare with synthetic batches via HPLC co-injection. Structural revisions, such as those for Psychotria-derived benz[g]isochromene-diones, highlight the need for rigorous NMR/XRD validation to avoid misassignment .

Q. What are the pitfalls in interpreting mass spectrometry data for methoxy-substituted analogs?

  • Critical Analysis : Differentiate between isobaric fragments (e.g., methoxy loss vs. methylene cleavage) using high-resolution MS (HRMS). Cross-validate with isotopic labeling or tandem MS/MS, as described in studies on pyrrolidinoindoline alkaloids .

Methodological Resources

  • Synthesis : Refer to Jacobs et al. (2008) for modular synthesis routes and Mondal et al. (2003) for catalytic approaches .
  • Characterization : Utilize SHELX software for crystallography and GBZ/T 160.1–81 standards for occupational exposure limits .
  • Bioactivity Testing : Follow protocols from Tetrahedron and J. Nat. Prod. for cytotoxicity and antimicrobial assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
Reactant of Route 2
Reactant of Route 2
1-Methoxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

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